(S,R)-Lysinoalanine

Description

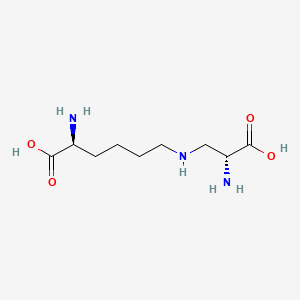

Structure

2D Structure

3D Structure

Properties

CAS No. |

63121-95-9 |

|---|---|

Molecular Formula |

C9H19N3O4 |

Molecular Weight |

233.27 g/mol |

IUPAC Name |

(2S)-2-amino-6-[[(2R)-2-amino-2-carboxyethyl]amino]hexanoic acid |

InChI |

InChI=1S/C9H19N3O4/c10-6(8(13)14)3-1-2-4-12-5-7(11)9(15)16/h6-7,12H,1-5,10-11H2,(H,13,14)(H,15,16)/t6-,7+/m0/s1 |

InChI Key |

IMSOBGJSYSFTKG-NKWVEPMBSA-N |

Isomeric SMILES |

C(CCNC[C@H](C(=O)O)N)C[C@@H](C(=O)O)N |

Canonical SMILES |

C(CCNCC(C(=O)O)N)CC(C(=O)O)N |

Appearance |

Solid powder |

Other CAS No. |

63121-95-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lysinoalanine, (S,R)- |

Origin of Product |

United States |

Foundational & Exploratory

formation mechanism of (S,R)-lysinoalanine in food proteins

An In-Depth Technical Guide on the Formation Mechanism of (S,R)-Lysinoalanine in Food Proteins

Introduction

Lysinoalanine (LAL) is a non-naturally occurring amino acid formed in food proteins during processing. It is created through heat and/or alkali treatment, resulting in an isopeptide cross-link between a lysine residue and a dehydroalanine residue.[1][2][3] The presence of LAL is significant as it represents a modification of the protein structure that can have several consequences. Nutritionally, it reduces the bioavailability of the essential amino acid lysine and can decrease overall protein digestibility.[3][4] From a food safety perspective, while its effects on humans are not fully established, studies have shown that LAL can cause renal lesions (nephrocytomegaly) in rats, making its control in food manufacturing a critical consideration.[5][6]

This technical guide provides a comprehensive overview of the core chemical mechanisms underlying the formation of this compound, the factors that influence its generation, quantitative data from various food matrices, and detailed experimental protocols for its analysis. The content is tailored for researchers, scientists, and professionals in drug development and food science who require a deep understanding of this process-induced contaminant.

Core Formation Mechanism of Lysinoalanine

The formation of lysinoalanine in proteins is a well-established two-step chemical process initiated by exposure to alkaline conditions and/or high temperatures.[1][2][4]

Step 1: β-Elimination and Formation of Dehydroalanine (DHA)

The first step is a hydroxide ion-catalyzed β-elimination reaction involving the side chains of specific amino acid residues.[1][2] This reaction results in the formation of a highly reactive, unsaturated intermediate called dehydroalanine (DHA). The primary precursors for DHA are:

-

Cysteine and Cystine: Elimination of H₂S from cysteine or disulfide degradation in cystine.[1][7]

-

Serine: Dehydration (elimination of H₂O) from serine.[1]

-

Modified Serine Residues: Elimination of phosphate from O-phosphorylserine or glycosidic moieties from O-glycosylserine, which are common in proteins like casein.[1][5]

Step 2: Nucleophilic Addition of Lysine to Dehydroalanine

In the second step, the ε-amino group (ε-NH₂) of a lysine residue side chain acts as a nucleophile. It attacks the electrophilic double bond of the dehydroalanine intermediate.[1][2][4] This nucleophilic addition reaction forms a stable covalent cross-link, creating the lysinoalanine residue.

Stereochemistry of this compound Formation

Naturally occurring amino acids in proteins exist in the L-configuration, which corresponds to the (S) stereochemistry at the α-carbon (with the exception of cysteine).[8][9] The formation of LAL introduces a new chiral center at the α-carbon of the former dehydroalanine residue.

-

The attacking L-lysine retains its (S) configuration.

-

The dehydroalanine intermediate is planar and achiral. The nucleophilic attack by the lysine ε-amino group can occur from either face of the double bond, leading to the formation of a new chiral center that can be either (S) or (R) .

This non-stereospecific addition results in the formation of two diastereomers: Nε-((S)-2-amino-2-carboxyethyl)-L-lysine, also known as (S,S)-lysinoalanine , and Nε-((R)-2-amino-2-carboxyethyl)-L-lysine, known as This compound . The overall process often involves racemization, leading to a mixture of these forms.[1][2]

Caption: Core chemical pathway of Lysinoalanine (LAL) formation.

Factors Influencing Lysinoalanine Formation

The rate and extent of LAL formation are governed by a combination of intrinsic properties of the food matrix and external processing parameters.

Factors Promoting LAL Formation

-

High pH: Alkaline conditions are the primary catalyst for the initial β-elimination step. LAL formation is reported to begin at pH 9 and reaches a maximum around pH 12.5.[7][10]

-

High Temperature: Elevated temperatures accelerate the reaction rates of both the elimination and addition steps.[1][2][10] Significant formation can occur even at lower pH values (e.g., pH 5) if the temperature is sufficiently high (e.g., 100°C).[10]

-

Exposure Time: Longer processing or storage times under favorable pH and temperature conditions lead to increased LAL concentrations.[1][2][3]

-

Protein Source and Composition: The type and concentration of protein are critical. Proteins rich in precursor amino acids, particularly cysteine and phosphorylated or glycosylated serine (like casein), are more susceptible to LAL formation.[5][10]

Factors Inhibiting LAL Formation

-

Acylation of Lysine: Chemically modifying the ε-amino group of lysine through acylation (e.g., with acetic or succinic anhydrides) blocks its ability to act as a nucleophile, thereby preventing the second step of LAL formation.[1][11]

-

Presence of Thiols (SH-compounds): Compounds like cysteine, N-acetyl-cysteine, and glutathione can compete with lysine to react with the dehydroalanine intermediate.[2][4] This competitive reaction forms lanthionine instead of lysinoalanine.

-

Additives: Certain food additives can minimize LAL formation, including sodium sulfite, ascorbic acid, citric acid, and glucose.[1]

-

Dephosphorylation: Removing phosphate groups from phosphoserine residues reduces the potential for DHA formation from this specific precursor.[1][2]

Caption: Factors influencing the formation of Lysinoalanine (LAL).

Quantitative Data on LAL in Food Products

The concentration of LAL varies widely among different food products, reflecting the diversity of their composition and processing histories. The following table summarizes representative quantitative data from published studies.

| Food Product/Protein | Processing Conditions | LAL Concentration (ppm in crude protein) | Reference |

| Raw Cow's Milk | None | 9.4 (average) | [12] |

| UHT Milk | Ultra-High Temperature Treatment | 87.1 | [12] |

| Infant Formula | Varies | 124.9 | [12] |

| Low-Heat Skim Milk Powder | Low-temperature drying | 49.4 | [12] |

| Medium-Heat Skim Milk Powder | Medium-temperature drying | 179.9 | [12] |

| High-Heat Skim Milk Powder | High-temperature drying | 294.6 | [12] |

| Sodium Caseinate | Alkali treatment | 856.1 | [12] |

| Soy Protein | pH 8-14, 25-95°C, 10-480 min | Formation observed, increases with pH, temp, time | [13] |

| Boiled Eggs | Boiling | Formation detected | [14] |

| Fresh Cheese | Standard cheesemaking | Formation detected | [14] |

Experimental Protocols for LAL Analysis

Accurate quantification of LAL in complex food matrices requires robust analytical methods. Most protocols involve protein hydrolysis followed by chromatographic separation and detection.

General Sample Preparation: Acid Hydrolysis

-

Weighing: Accurately weigh a homogenized sample of the food product or protein isolate.

-

Hydrolysis: Add 6 M hydrochloric acid (HCl) to the sample in a sealed hydrolysis tube.

-

Incubation: Heat the sample at approximately 110°C for 24 hours to break down the protein into its constituent amino acids, releasing the LAL from the peptide backbone.

-

Neutralization/Drying: After cooling, the HCl is typically removed by evaporation under a vacuum or neutralized.

-

Reconstitution: The dried hydrolysate is reconstituted in a suitable buffer for analysis.

Key Analytical Methodologies

A. High-Performance Liquid Chromatography (HPLC)

This is a common method for LAL quantification. Due to LAL's lack of a strong chromophore, a derivatization step is typically required.

-

Protocol Outline (with Dansyl Chloride Derivatization): [12]

-

Hydrolysis: Perform acid hydrolysis as described above.

-

Derivatization:

-

Adjust the pH of the reconstituted hydrolysate to alkaline (e.g., pH 9.5-10.0) with a buffer (e.g., sodium bicarbonate).

-

Add a solution of dansyl chloride in acetone.

-

Incubate the mixture in the dark at a controlled temperature (e.g., 40°C) for a set time (e.g., 1 hour).

-

Stop the reaction by adding a quenching agent (e.g., ammonia or methylamine).

-

-

Chromatography:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile).

-

Detection: Fluorescence detector set to the appropriate excitation and emission wavelengths for the dansyl derivative.

-

-

Quantification: Compare the peak area of LAL in the sample to a standard curve prepared with known concentrations of a pure LAL standard.

-

B. Gas Chromatography (GC)

GC offers high resolution and can be used for LAL analysis, typically requiring derivatization to make the amino acid volatile.

-

Methodology: A validated GC-FID (Flame Ionization Detector) method has been developed.[14][15] This involves derivatization of the amino acids in the hydrolysate, followed by separation on a capillary column and quantification using an internal standard (e.g., diaminopimelic acid).[14]

C. Amino Acid Analyzer (AAA)

Dedicated amino acid analyzers based on ion-exchange chromatography with post-column ninhydrin derivatization are a classical and reliable method for LAL determination.[16]

-

Methodology: The protein hydrolysate is injected into the AAA system. Amino acids are separated on an ion-exchange column based on their charge and hydrophobicity. After separation, the eluent is mixed with ninhydrin reagent and heated, forming a colored compound that is detected spectrophotometrically. Careful calibration and temperature control are necessary to avoid interference from other ninhydrin-positive compounds.[16]

D. Mass Spectrometry (MS)

Advanced MS techniques, such as MALDI-TOF/TOF, are powerful tools for identifying LAL cross-links directly in peptides without complete hydrolysis. This approach can help map the specific location of the cross-link within a protein's sequence and has been used to identify diagnostic fragment ions for LAL.[3]

Caption: General experimental workflow for LAL quantification.

Conclusion

The formation of this compound is a complex chemical modification of food proteins driven by common processing conditions like high pH and temperature. The fundamental mechanism involves a β-elimination reaction to form a dehydroalanine intermediate, followed by a nucleophilic attack from a lysine residue. This process leads to protein cross-linking, a reduction in nutritional value, and the formation of diastereomeric forms. Understanding the interplay of promoting and inhibiting factors is crucial for the food industry to develop strategies to minimize LAL formation, thereby enhancing food quality and safety. The availability of robust analytical protocols, from HPLC to advanced mass spectrometry, allows for the precise monitoring and control of this important process-induced compound.

References

- 1. Chemistry, biochemistry, nutrition, and microbiology of lysinoalanine, lanthionine, and histidinoalanine in food and other proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lysinoalanine in food and in antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterizing lysinoalanine crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aspects of the formation of lysinoalanine in milk and milk products | Journal of Dairy Research | Cambridge Core [cambridge.org]

- 6. Lysinoalanine: presence in foods and food ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ansynth.com [ansynth.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of lysinoalanine synthesis by protein acylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. semanticscholar.org [semanticscholar.org]

- 14. A GC-FID method for analysis of lysinoalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Evaluation of lysinoalanine determinations in food proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological Effects of (S,R)-Lysinoalanine Consumption

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a comprehensive overview of the formation, toxicological profile, and mechanisms of action of lysinoalanine (LAL). It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support advanced research and development.

Introduction to Lysinoalanine (LAL)

Lysinoalanine (LAL) is an unnatural amino acid formed through the cross-linking of a lysine residue with a dehydroalanine residue. Dehydroalanine is itself a product of the β-elimination of water, hydrogen sulfide, or phosphate from serine, cysteine, or phosphoserine residues, respectively.[1][2][3] This process is particularly prevalent during the processing of protein-containing foods under alkaline conditions and/or high temperatures.[2][4]

The formation of LAL in food products is of significant concern due to its impact on nutritional quality and its potential toxicological effects.[2][4] LAL formation reduces the bioavailability of the essential amino acid lysine and can decrease the overall digestibility of the protein by creating cross-links that hinder the access of proteolytic enzymes.[5] Toxicologically, LAL has been primarily associated with kidney damage in animal models, specifically in rats.[1][6]

(S,R)-lysinoalanine refers to the stereoisomeric form where the lysine component is in the L-configuration (the natural form) and the alanine component has undergone racemization to form a mixture of L- and D-alanine. The reaction of L-lysine with the achiral dehydroalanine intermediate typically yields an equimolar mixture of L-lysino-L-alanine ((S,S)-LAL or LL-LAL) and L-lysino-D-alanine ((S,R)-LAL or LD-LAL).[7] These stereoisomers exhibit different biological activities and toxicities.

Chemical Formation Pathway

The formation of lysinoalanine is a two-step chemical process initiated by the treatment of proteins with heat and/or alkali:[2][3]

-

β-Elimination: An amino acid residue with a leaving group on its β-carbon, such as serine (hydroxyl group), cysteine (thiol group), or phosphoserine (phosphate group), undergoes β-elimination. This reaction, catalyzed by hydroxide ions (OH⁻), results in the formation of a highly reactive dehydroalanine (DHA) intermediate.[1][3]

-

Nucleophilic Addition: The ε-amino group (ε-NH₂) of a lysine residue acts as a nucleophile and attacks the double bond of the dehydroalanine intermediate. This addition reaction forms a stable covalent cross-link, creating the lysinoalanine residue.[1][2]

This process is influenced by factors such as pH, temperature, and duration of treatment, with higher values generally favoring LAL formation.[2][4]

Toxicological Profile

The primary toxicological effect associated with the consumption of lysinoalanine is nephrotoxicity, which has been extensively studied in rats. Evidence for other organ-specific toxicities, such as hepatotoxicity, is less definitive. A crucial aspect of LAL toxicology is its species specificity; the characteristic renal lesions observed in rats are not seen in other species like mice, hamsters, rabbits, dogs, or monkeys even at comparable doses.[1]

Nephrotoxicity

Consumption of free LAL induces a characteristic, dose-dependent renal lesion in rats known as nephrocytomegalia.[1] This condition is characterized by hypertrophy and hyperplasia of the epithelial cells in the straight portion (pars recta) of the proximal tubules.[6] Histologically, this manifests as a significant enlargement of both the cytoplasm and the nucleus of these cells, accompanied by alterations in DNA synthesis and nucleoprotein content.[6]

The effect is significantly more pronounced with free LAL compared to protein-bound LAL. Studies have shown that while dietary levels of 100 ppm of free synthetic LAL can induce these renal changes, much higher concentrations (up to 6,000 ppm) of protein-bound LAL in alkali-treated casein or soy protein failed to produce the same lesions.[1] This difference is largely attributed to the lower intestinal absorption and bioavailability of protein-bound LAL.[1][7] The nephrotoxic effects are also reversible; the renal changes tend to resolve after the removal of LAL from the diet.

The L-lysino-D-alanine ((S,R)-LAL) stereoisomer appears to be more potent in inducing nephrocytomegalia than the L-lysino-L-alanine ((S,S)-LAL) isomer.[7]

Hepatotoxicity

The evidence regarding LAL-induced hepatotoxicity is limited and not as well-defined as its nephrotoxic effects. Some studies investigating high doses of amino acids have noted potential liver effects, but these are not consistently and directly attributed to LAL in the same manner as renal damage. For instance, studies on high doses of L-lysine (a precursor to LAL) have shown potential for hepatotoxicity in fish, leading to swelling of hepatocytes, vacuolization, and fatty degeneration. However, direct extrapolation of these findings to LAL toxicity in mammals requires further investigation. There is a need for more targeted studies to clarify whether LAL consumption poses a significant risk to liver function.

Mechanism of Toxicity

The leading hypothesis for LAL-induced toxicity centers on its ability to act as a potent metal chelator.[7][8] This mechanism proposes that LAL interferes with the function of essential metalloenzymes by sequestering their metallic cofactors.

Metal Chelation and Enzyme Inhibition

LAL has demonstrated a strong chelating affinity for divalent metal ions, particularly zinc (Zn²⁺) and copper (Cu²⁺).[7][8] Many vital enzymes, including carboxypeptidases A and B, rely on a zinc ion at their active site for catalytic activity. Studies have shown that LAL can inactivate these enzymes by removing the essential zinc ion.[8] The potency of LAL as an inhibitor of carboxypeptidase A has been reported to be greater than that of EDTA, a well-known chelating agent.[9]

The (S,R)-LAL (LD-LAL) isomer is a more potent copper chelator than the (S,S)-LAL (LL-LAL) isomer, which may contribute to its higher toxicity.[7] By disrupting the function of metalloenzymes involved in protein digestion and other metabolic processes, LAL can interfere with normal cellular function, particularly in the kidney where it tends to accumulate.[10]

Key Experimental Protocols

Protocol for a Rat Feeding Study to Assess Nephrotoxicity

This protocol outlines a typical experimental design to evaluate the nephrotoxic potential of lysinoalanine in a rat model.

-

Animal Model:

-

Species: Sprague-Dawley or Wistar rats (male, 6-8 weeks old).

-

Acclimatization: House animals in standard conditions (12h light/dark cycle, controlled temperature and humidity) for at least one week prior to the study, with free access to standard chow and water.

-

-

Diet Preparation and Groups:

-

Control Group (n=10): Fed a basal diet (e.g., casein-based AIN-93G).

-

LAL-Treated Groups (n=10 per group): Fed the basal diet supplemented with synthetic free (S,R)-LAL at various concentrations. Typical dietary levels to elicit a dose-response would be 30 ppm, 100 ppm, and 300 ppm.[1][11]

-

Protein-Bound LAL Group (n=10): Fed a diet containing an alkali-treated protein (e.g., casein) with a known LAL concentration, matched to one of the free LAL doses.

-

Diet Administration: Diets are provided ad libitum for a period of 4 weeks.

-

-

Monitoring and Data Collection:

-

Weekly: Monitor body weight, food consumption, and clinical signs of toxicity.

-

Final Week: Place rats in metabolic cages for 24-hour urine collection. Analyze urine for volume, creatinine, and total protein.

-

Termination: At the end of the 4-week period, animals are euthanized. Collect blood via cardiac puncture for serum chemistry analysis (e.g., BUN, creatinine).

-

-

Endpoint Analysis:

-

Gross Pathology: Record the weights of kidneys and liver.

-

Histopathology: Fix one kidney in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine sections for evidence of nephrocytomegalia in the pars recta of the proximal tubules.

-

Morphometry: Quantify nuclear and cellular enlargement in the affected tubular cells using imaging software.

-

Protocol for In Vitro Enzyme Inhibition Assay

This protocol describes a method to assess the inhibitory effect of LAL on a metalloenzyme like Carboxypeptidase A (CPA).

-

Materials:

-

Enzyme: Bovine pancreatic Carboxypeptidase A (CPA), commercially available.

-

Substrate: Hippuryl-L-phenylalanine.

-

Inhibitor: Synthetic this compound.

-

Buffer: Tris-HCl buffer (e.g., 25 mM, pH 7.5) containing NaCl (e.g., 500 mM).

-

Instrumentation: UV-Vis Spectrophotometer.

-

-

Enzyme Activity Assay:

-

The activity of CPA is measured by monitoring the increase in absorbance at 254 nm, resulting from the hydrolysis of the hippuryl-L-phenylalanine substrate.

-

Prepare a stock solution of the substrate in the Tris-HCl buffer.

-

In a quartz cuvette, add the buffer and substrate to a final volume of 1 mL.

-

Initiate the reaction by adding a small volume of CPA enzyme solution.

-

Record the change in absorbance over time at a constant temperature (e.g., 25°C). The initial rate of reaction is determined from the linear portion of the curve.

-

-

Inhibition Study:

-

Prepare stock solutions of LAL at various concentrations.

-

For each inhibition measurement, pre-incubate the CPA enzyme with a specific concentration of LAL in the Tris-HCl buffer for a set period (e.g., 10-15 minutes) at 25°C.

-

Initiate the reaction by adding the substrate to the enzyme-inhibitor mixture.

-

Measure the reaction rate as described above.

-

Repeat for a range of LAL concentrations. A control reaction with no inhibitor is run in parallel.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each LAL concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the LAL concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

To determine the mode of inhibition (e.g., competitive, noncompetitive), kinetic studies can be performed by measuring reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.[12]

-

Quantitative Data Summary

The following tables summarize key quantitative findings from toxicological studies of lysinoalanine.

Table 1: In Vivo Nephrotoxicity of Lysinoalanine in Rats

| Parameter | Dose / Condition | Observation | Species | Citation |

|---|---|---|---|---|

| Nephrocytomegalia | ≥ 100 ppm (free LAL in diet) | Typical renal changes (cellular and nuclear enlargement) observed. | Rat | [1] |

| > 30 mg/kg dry matter (free LAL in diet) | Considered toxic intake level. | Rat | [11] | |

| up to 6,000 ppm (protein-bound LAL) | No significant renal changes observed. | Rat | [1] | |

| 1,000 ppm (free LAL in diet) | No renal changes observed. | Mouse, Hamster, Rabbit, Quail, Dog, Monkey | [1] | |

| Metabolism/Excretion | 10-day feeding (casein-bound LAL) | Max. 5.6% of dietary LAL excreted in urine. | Rat | [10] |

| 10-day feeding (casein-bound LAL) | Max. 0.02% of dietary LAL recovered in kidneys. | Rat | [10] | |

| Absorption | Free LAL | ~95% net intestinal absorption. | Rat | [11] |

| | Protein-bound LAL | 50-90% net intestinal absorption. | Rat |[11] |

Table 2: In Vitro Effects and Properties of Lysinoalanine

| Parameter | Condition | Observation | Citation |

|---|---|---|---|

| Enzyme Inhibition | Carboxypeptidase A & B | LAL inactivates the enzyme by removing the Zn²⁺ cofactor from the active site. | [8] |

| Carboxypeptidase A | LAL is a more effective inhibitor than EDTA. | [9] | |

| Cytochrome C Oxidase | LAL is a strong inhibitor. | [9] | |

| Metal Chelation | Various metal ions | Strong affinity for Cu²⁺, with a formation constant of ~10¹⁵. | [7] |

| Various metal ions | Affinity for Zn²⁺ with a formation constant of ~10⁸. | [7] |

| Stereoisomer Potency | Copper Chelation | (S,R)-LAL (LD-LAL) is ~4-fold more potent than (S,S)-LAL (LL-LAL). |[7] |

Conclusion and Future Research Directions

The consumption of this compound, primarily in its free form, presents a clear toxicological risk, with the kidney being the principal target organ in rats. The characteristic lesion of nephrocytomegalia is well-documented and appears to be dose-dependent and specific to this species. The leading mechanism of toxicity is the chelation of essential metal cofactors, leading to the inactivation of critical metalloenzymes.

Significant differences in the toxic potential of LAL exist based on its chemical form (free vs. protein-bound) and stereochemistry ((S,R)-LAL vs. (S,S)-LAL), which are linked to variations in bioavailability and chelating potency.

Despite these findings, several areas warrant further investigation:

-

Human Relevance: The lack of nephrotoxic effects in species other than rats, including primates, raises questions about the direct relevance of these findings to human health. Further studies are needed to understand the metabolic basis for this species specificity.

-

Chronic Low-Dose Exposure: Most studies have focused on relatively high doses of LAL. The effects of chronic, low-level exposure through a typical human diet are not well understood.

-

Hepatotoxicity: The potential for LAL to induce liver damage is underexplored and requires more direct investigation.

-

Detailed Molecular Pathways: While metal chelation is the accepted primary mechanism, the downstream cellular signaling pathways that lead to the specific histopathological changes in rat kidneys are not fully elucidated.

References

- 1. Effects of alkali-treated proteins: feeding studies with free and protein-bound lysinoalanine in rats and other animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lysinoalanine in food and in antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemistry, biochemistry, nutrition, and microbiology of lysinoalanine, lanthionine, and histidinoalanine in food and other proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ansynth.com [ansynth.com]

- 5. Characterizing lysinoalanine crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological effects of alkali-treated protein and lysinoalanine: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Lysinoalanine as a metal chelator. An implication for toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inactivation of metalloenzymes by lysinoalanine, phenylethylaminoalanine, alkali-treated food proteins, and sulfur amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dose-dependent utilisation of casein-linked lysinoalanine, N(epsilon)-fructoselysine and N(epsilon)-carboxymethyllysine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of carboxypeptidase A catalyzed peptide hydrolysis by 3-phenylpropanoate at activating and nonactivating substrate concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

natural occurrence of (S,R)-lysinoalanine in biological systems

An In-depth Technical Guide on the Natural Occurrence of (S,R)-Lysinoalanine in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysinoalanine (LAL) is an unnatural amino acid formed as a post-translational modification, creating covalent cross-links within and between proteins. While extensively studied as a food processing contaminant, LAL also forms endogenously in biological systems, particularly in long-lived proteins. Its presence is associated with aging and potential pathological conditions. This technical guide provides a comprehensive overview of the natural occurrence of the (S,R)- and other stereoisomers of lysinoalanine, focusing on its formation, analytical detection in biological matrices, and known physiological effects at the cellular and molecular level. This document is intended to serve as a resource for researchers in biochemistry, drug development, and toxicology investigating the implications of this protein modification in health and disease.

Introduction

Lysinoalanine [Nε-(DL-2-amino-2-carboxyethyl)-L-lysine] is a cross-linking amino acid that is not a primary product of ribosomal protein synthesis. It is formed through the reaction of the ε-amino group of a lysine residue with a dehydroalanine (DHA) residue. The DHA intermediate is itself generated from the β-elimination of precursor amino acids such as cysteine, serine, or their phosphorylated or glycosylated forms. While initially identified in food proteins subjected to heat and alkaline treatments, there is growing evidence of its endogenous formation in various biological tissues. The formation of LAL can impact protein structure and function, potentially affecting protein digestibility and enzymatic activity. Its presence in long-lived proteins, such as those in the eye lens and extracellular matrix, suggests a role in the aging process and age-related pathologies. This guide focuses on the natural, in vivo occurrence of LAL, its stereochemistry, methods for its detection and quantification, and its biological implications.

Formation of this compound in Biological Systems

The formation of lysinoalanine in vivo follows the same fundamental two-step chemical reaction observed in food processing.

-

Step 1: Formation of Dehydroalanine (DHA): This reactive intermediate is formed via a β-elimination reaction from serine, cysteine, or their modified forms (e.g., O-phosphoserine, O-glycosylserine, or cystine). This reaction can be catalyzed by alkaline conditions but can also occur under physiological conditions, particularly over long time scales in long-lived proteins.

-

Step 2: Nucleophilic Addition of Lysine: The ε-amino group of a lysine residue performs a nucleophilic attack on the double bond of the dehydroalanine intermediate, forming the lysinoalanine cross-link.

The stereochemistry of the resulting lysinoalanine depends on the configuration of the precursor amino acids and the direction of the nucleophilic attack. Since the lysine residue is typically in the L-configuration, the resulting LAL can exist as two diastereomers: Nε-(L-2-amino-2-carboxyethyl)-L-lysine (L,L-lysinoalanine) and Nε-(D-2-amino-2-carboxyethyl)-L-lysine (D,L-lysinoalanine). The (S,R) designation in the prompt refers to the stereochemistry at the two chiral centers.

Caption: Formation pathway of Lysinoalanine (LAL).

Quantitative Data on Lysinoalanine in Biological Tissues

A significant challenge in the study of endogenous LAL is the lack of comprehensive quantitative data across different biological systems. The existing literature primarily consists of qualitative or semi-quantitative reports of its presence. Consolidated data on the precise concentrations of (S,R)-LAL or other stereoisomers in various tissues under normal, aging, or diseased states is sparse. The table below summarizes the available information on tissues where LAL has been detected.

| Biological Matrix | Species | Condition | Method of Detection | Quantitative Data | Reference(s) |

| Calcified Tissues (Bone, Dentin) | Human, Bovine, Chicken, Guinea Pig | Normal | Not specified in abstract | Detected, but not quantified | |

| Collagen | Various | Normal, Aging | Not specified in abstract | Present as a cross-link | |

| Elastin | Various | Normal, Aging | Not specified in abstract | Mentioned as a lysine-derived cross-link | |

| Eye Lens (Cataractous) | Human | Cataract | Amino Acid Analysis | Detected, but not quantified | |

| Aorta | Human | Aging | Not specified in abstract | Detected, but not quantified |

Note: The lack of specific quantitative values in the literature highlights a critical gap in the understanding of the physiological and pathological relevance of endogenous LAL.

Experimental Protocols for this compound Analysis

The analysis of LAL in biological matrices is challenging due to its cross-linked nature within proteins and the need to distinguish it from other amino acids. The general workflow involves protein hydrolysis, followed by chromatographic separation and detection. Stereochemical analysis requires specialized chiral separation techniques.

General Workflow

Caption: General workflow for Lys

(S,R)-Lysinoalanine: A Technical Guide to its Role as a Marker for Severe Heat Treatment in Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R)-Lysinoalanine (LAL) is an unnatural amino acid formed within protein-containing foods and ingredients when they are subjected to severe heat treatment, particularly under alkaline conditions.[1][2] Its presence serves as a reliable chemical marker for assessing the intensity of thermal processing. The formation of LAL involves the creation of protein cross-links, which can have significant implications for the nutritional quality, digestibility, and safety of food products.[3][4] For researchers in food science and drug development, understanding the formation, detection, and biological significance of LAL is critical for quality control, safety assessment, and understanding potential toxicological impacts.

Formation of this compound

The formation of lysinoalanine is a two-step chemical process initiated by heat and/or alkaline conditions.[5][6][7][8]

-

β-Elimination: The process begins with the elimination of a side chain from an amino acid residue like cysteine, phosphoserine, or glycosylated serine, leading to the formation of a highly reactive intermediate called dehydroalanine (DHA).[4][5][9]

-

Nucleophilic Addition: The ε-amino group of a lysine residue then acts as a nucleophile, attacking the double bond of the dehydroalanine intermediate.[4][5][9] This addition reaction forms a stable, covalent cross-link between the two amino acid residues, creating the lysinoalanine structure.

Factors that promote the formation of LAL include high pH, elevated temperatures, and prolonged processing times.[4][5][7] Conversely, the presence of sulfites or compounds with free sulfhydryl groups, such as cysteine, can inhibit LAL formation by competing for the dehydroalanine intermediate.[5][7]

Quantitative Data of Lysinoalanine in Food Products

The concentration of lysinoalanine is a direct indicator of the severity of processing. The following table summarizes LAL levels found in various commercial food products. It is important to note that concentrations can vary widely depending on the specific processing parameters and formulation of the product.

| Food Product Category | Specific Product Example | Lysinoalanine Concentration (µg/g or ppm of protein) |

| Infant & Enteral Formulas | Liquid Adapted Infant Formula | Up to 86 |

| Liquid Follow-on Infant Formula | Up to 390 | |

| Liquid Growing-up Milks | Up to 514 | |

| Powdered Infant Formula | Below Detection Limit | |

| Liquid Formulas for Enteral Nutrition | 160 - 800 (Average: 528) | |

| Pediatric Enteral Nutrition Formulas | Average: 747 | |

| Dairy Products | Raw Milk | 9.4 (average) |

| UHT Milk | 87.1 (average) | |

| Low-Heat Skim Milk Powder | 49.4 | |

| Medium-Heat Skim Milk Powder | 179.9 | |

| High-Heat Skim Milk Powder | 294.6 | |

| Sodium Caseinate | 856.1 | |

| Milk Powders with Hydrolyzed Proteins | Up to 2296 | |

| Commercial Caseinates | Up to 605 | |

| Egg Products | Boiled Eggs | Presence detected (levels vary with cooking time) |

| Cereal Products | Breakfast Cereals | Varies; can indicate significant lysine loss |

Data compiled from multiple sources.[10][11][12][13][14][15][16]

Experimental Protocols for Lysinoalanine Analysis

Accurate quantification of LAL is essential for quality control and research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common analytical techniques. Below are generalized protocols for these methods.

Protocol 1: HPLC Analysis with Pre-Column Derivatization

This method is widely used for its sensitivity and robustness.

-

Sample Preparation (Acid Hydrolysis):

-

Accurately weigh a protein-containing sample (typically 10-100 mg).

-

Add 6 M HCl to the sample in a hydrolysis tube.

-

Flush the tube with nitrogen gas, seal it, and heat at 110°C for 24 hours to hydrolyze the protein into its constituent amino acids.

-

After cooling, filter the hydrolysate to remove any particulate matter.

-

Evaporate the HCl from the hydrolysate under a vacuum.

-

Reconstitute the dried hydrolysate in a known volume of an appropriate buffer (e.g., lithium carbonate buffer, pH 9.5).

-

-

Pre-Column Derivatization:

-

To an aliquot of the reconstituted hydrolysate, add a derivatizing agent such as dansyl chloride.

-

Incubate the mixture (e.g., 60°C for 30 minutes) to allow the reaction to complete. The agent reacts with the primary and secondary amine groups of the amino acids, rendering them detectable by UV or fluorescence detectors.

-

Quench the reaction, if necessary, with an appropriate reagent like methylamine.

-

-

Chromatographic Separation and Detection:

-

Inject the derivatized sample into an HPLC system equipped with a reverse-phase column (e.g., C18).

-

Use a gradient elution program with a mobile phase typically consisting of an aqueous buffer and an organic solvent like acetonitrile.

-

Monitor the elution of the derivatized LAL using a UV or fluorescence detector.

-

Quantify the LAL concentration by comparing the peak area to that of a known standard.

-

Protocol 2: Gas Chromatography (GC-FID/MS) Analysis

This method provides high resolution and specificity, especially when coupled with mass spectrometry.

-

Sample Preparation (Acid Hydrolysis):

-

Follow the same acid hydrolysis procedure as described for the HPLC method. An internal standard (e.g., diaminopimelic acid) is typically added before hydrolysis for accurate quantification.

-

-

Derivatization for Volatility:

-

The dried hydrolysate must be derivatized to make the amino acids volatile for GC analysis.

-

Add a silylating reagent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), along with a solvent like dimethylformamide (DMF) and a catalyst like triethylamine (TEA).

-

Heat the mixture (e.g., 70°C for 60 minutes) to form N-(O)-tert-butyldimethylsilyl (tBDMSi) derivatives of the amino acids.

-

-

GC Separation and Detection:

-

Inject the derivatized sample into a GC system equipped with a capillary column.

-

Use a temperature program to separate the derivatized amino acids based on their boiling points and column interactions.

-

Detect the compounds using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and definitive identification based on the mass spectrum.

-

Visualizations: Workflows and Mechanisms

Experimental Workflow for LAL Analysis

The following diagram illustrates the general workflow for the quantification of lysinoalanine in a protein sample using chromatographic methods.

Caption: General experimental workflow for lysinoalanine (LAL) analysis.

Mechanism of Lysinoalanine Toxicity

While not acutely toxic in the levels typically found in food, the biological effects of LAL are a subject of research, particularly concerning its impact on mineral metabolism and enzyme function. The primary mechanism of toxicity is not a classic signaling pathway but rather its ability to act as a potent metal chelator.[5][7][9]

Caption: Mechanism of LAL toxicity via metal chelation and enzyme inhibition.

This chelating action allows LAL to strip essential metal cofactors, such as zinc (Zn²⁺) and copper (Cu²⁺), from the active sites of metalloenzymes.[5][6] For example, LAL has been shown to inactivate carboxypeptidases A and B by removing the zinc ion necessary for their catalytic activity.[5] This inhibition of critical enzymes can impair protein digestion and other metabolic processes. In animal models, particularly rats, high doses of free LAL have been linked to a specific renal lesion known as nephrocytomegaly, characterized by the enlargement of cells in the proximal renal tubules.[1][17][18] This toxic effect is believed to be related to the disruption of normal cellular processes due to enzyme inhibition and mineral imbalance.[9][17]

Conclusion

This compound is a definitive marker of severe thermal and alkaline treatment of proteins. Its formation leads to a decrease in nutritional value by cross-linking essential amino acids like lysine. The analytical methods for its detection are well-established, providing researchers and quality control professionals with reliable tools to assess food processing integrity. While the toxicological risk to humans from typical dietary intake is considered low, the underlying mechanism of LAL's biological activity—metal chelation and enzyme inhibition—highlights its importance in the broader context of food safety and nutritional biochemistry. Continued monitoring and research are essential to fully understand its implications for human health and to optimize food processing techniques to minimize its formation.

References

- 1. Protein-alkali reactions: chemistry, toxicology, and nutritional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lysinoalanine: presence in foods and food ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterizing lysinoalanine crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysinoalanine in food and in antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lysinoalanine as a metal chelator. An implication for toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inactivation of metalloenzymes by lysinoalanine, phenylethylaminoalanine, alkali-treated food proteins, and sulfur amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemistry, biochemistry, nutrition, and microbiology of lysinoalanine, lanthionine, and histidinoalanine in food and other proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Updating on the lysinoalanine content of commercial infant formulae and beicost products [air.unimi.it]

- 12. Lysinoalanine content of formulas for enteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. agrarforschungschweiz.ch [agrarforschungschweiz.ch]

- 14. researchgate.net [researchgate.net]

- 15. Total and reactive lysine contents in selected cereal-based food products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Biological effects of alkali-treated protein and lysinoalanine: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of alkali-treated proteins: feeding studies with free and protein-bound lysinoalanine in rats and other animals - PubMed [pubmed.ncbi.nlm.nih.gov]

Biochemical Pathways Affected by (S,R)-Lysinoalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R)-Lysinoalanine (LAL) is an unnatural amino acid formed during the processing of food proteins under alkaline and/or high-temperature conditions. Its presence in the human diet has raised toxicological concerns, primarily due to its nephrotoxic effects observed in animal models, particularly rats. This technical guide provides a comprehensive overview of the biochemical pathways affected by this compound, with a focus on its impact on renal cells. We delve into the mechanisms of LAL-induced toxicity, including metalloenzyme inhibition and the induction of oxidative stress and apoptosis. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the implicated signaling pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is formed via the reaction of the ε-amino group of a lysine residue with a dehydroalanine residue, the latter being generated from cysteine or serine under alkaline conditions. While protein-bound LAL exhibits lower toxicity, the free form can be absorbed and has been shown to induce significant renal alterations in rats, a condition known as nephrocytomegaly. This pathology is characterized by the enlargement of the nucleus and cytoplasm of cells in the straight portion of the proximal renal tubules.[1] Understanding the molecular mechanisms underlying LAL's toxicity is crucial for assessing its risk to human health and for the development of potential therapeutic interventions.

Metalloenzyme Inhibition

One of the primary mechanisms of lysinoalanine's toxicity is its ability to chelate metal ions, thereby inhibiting the activity of metalloenzymes.[2] LAL has been shown to be a more potent inhibitor of the zinc-containing enzyme carboxypeptidase A than EDTA.[3] This inhibition is thought to occur through the removal of the essential zinc ion from the enzyme's active site.[2]

Quantitative Data on Enzyme Inhibition

| Enzyme | Metal Cofactor | Observed Effect of Lysinoalanine | Reference |

| Carboxypeptidase A | Zn²⁺ | More effective inhibitor than EDTA. Inhibition increases with LAL concentration and time. | [3] |

| Carboxypeptidase B | Zn²⁺ | Inactivation by removal of zinc from the active site. | [2] |

| Yeast Alcohol Dehydrogenase | Zn²⁺ | Inactivation by removal of zinc from the active site. | [2] |

| Polyphenol Oxidase (Tyrosinase) | Cu²⁺ | Inactivation. | [3] |

| Cytochrome C Oxidase | Fe²⁺, Cu²⁺ | Stronger inhibitor than EDTA and phenylethylaminoalanine (PEAA). | [3] |

Induction of Renal Cell Apoptosis via Oxidative Stress

A significant pathway implicated in lysinoalanine-induced nephrotoxicity is the induction of apoptosis in renal tubular cells, driven by oxidative stress. While direct studies on LAL are limited, research on high concentrations of lysine, a structural component of LAL, provides a strong model for this mechanism. This pathway involves the activation of NADPH oxidase, leading to the generation of reactive oxygen species (ROS), subsequent mitochondrial dysfunction, and the activation of the intrinsic apoptotic cascade.

Signaling Pathway of LAL-Induced Renal Cell Apoptosis

The proposed signaling cascade begins with the cellular uptake of LAL, leading to the activation of NADPH oxidase. This enzyme complex then produces superoxide anions (O₂⁻), initiating a state of oxidative stress. ROS can damage cellular components, including mitochondria, leading to the release of pro-apoptotic factors. This triggers the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in apoptosis.

Quantitative Data on Apoptotic Markers

The following table summarizes quantitative data from studies on high lysine concentrations, which are indicative of the potential effects of lysinoalanine.

| Marker | Fold Change/Effect | Cell Type | Reference |

| Apoptosis | +30% | Human Proximal Tubular Cells (HK-2) | |

| Bax Expression | +30-50% | Human Proximal Tubular Cells (HK-2) | |

| Bcl-2 Expression | -40% | Human Proximal Tubular Cells (HK-2) | |

| NADPH Oxidase Subunit p22phox mRNA | +106 ± 23% | Human Proximal Tubular Cells (HK-2) | |

| NADPH Oxidase Subunit p67phox mRNA | +108 ± 22% | Human Proximal Tubular Cells (HK-2) | |

| NADPH Oxidase Subunit gp91phox mRNA | +75 ± 4% | Human Proximal Tubular Cells (HK-2) |

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the effects of lysinoalanine.

In Vivo Nephrotoxicity Study in Rats

This protocol is a generalized representation based on feeding studies described in the literature.[1]

-

Animals: Male Wistar rats are commonly used.

-

Diet: A standard rodent chow is used as the control diet. For the experimental groups, synthetic this compound is added to the diet at various concentrations (e.g., 100 ppm, 500 ppm, 1000 ppm).

-

Duration: The feeding study typically lasts for 4 to 12 weeks.

-

Parameters Monitored:

-

Body weight and food consumption are recorded regularly.

-

At the end of the study, blood is collected for serum chemistry analysis (e.g., creatinine, blood urea nitrogen).

-

Kidneys are harvested, weighed, and fixed in 10% neutral buffered formalin for histopathological examination.

-

-

Histopathology: Fixed kidney tissues are embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). The sections are then examined microscopically for evidence of nephrocytomegaly, characterized by enlarged renal tubular cells and nuclei in the pars recta of the proximal tubule.

In Vitro Metalloenzyme Inhibition Assay

This protocol is a general guide for assessing the inhibitory effect of LAL on carboxypeptidase A.

-

Materials:

-

Bovine pancreatic carboxypeptidase A

-

Substrate (e.g., hippuryl-L-phenylalanine)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

-

Procedure:

-

Prepare a stock solution of carboxypeptidase A in the assay buffer.

-

Prepare various concentrations of lysinoalanine in the assay buffer.

-

In a microplate, add the enzyme solution and different concentrations of the LAL solution. Incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrate solution.

-

Monitor the rate of substrate hydrolysis spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 254 nm for hippuryl-L-phenylalanine).

-

Calculate the percentage of enzyme inhibition for each LAL concentration and determine the IC₅₀ value.

-

In Vitro Renal Cell Apoptosis Assay (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Cell Culture: Human kidney proximal tubular epithelial cells (e.g., HK-2) are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of this compound for different time periods (e.g., 24, 48 hours).

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

-

TUNEL Staining: The cells are incubated with a TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP. TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.

-

Analysis: The percentage of TUNEL-positive cells is determined using fluorescence microscopy or flow cytometry.

Conclusion

This compound exerts its toxicity through multiple biochemical pathways, with metalloenzyme inhibition and the induction of oxidative stress-mediated apoptosis in renal cells being the most prominent. The nephrotoxic effects are particularly observed with the free form of LAL and are dose-dependent. Further research is warranted to elucidate the precise molecular interactions and signaling cascades initiated by LAL, which will be instrumental in a more accurate assessment of its health risks and in the development of targeted therapeutic strategies for related renal pathologies. The experimental frameworks provided in this guide offer a foundation for researchers to further investigate the complex biological effects of this food-borne compound.

References

- 1. Effects of alkali-treated proteins: feeding studies with free and protein-bound lysinoalanine in rats and other animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lysinoalanine as a metal chelator. An implication for toxicity [pubmed.ncbi.nlm.nih.gov]

- 3. Inactivation of metalloenzymes by lysinoalanine, phenylethylaminoalanine, alkali-treated food proteins, and sulfur amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Factors Influencing (S,R)-Lysinoalanine Formation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical mechanisms, influencing factors, and analytical methodologies related to the formation of the unnatural amino acid lysinoalanine (LAL). The formation of LAL, a cross-linked amino acid, is a significant consideration in food processing and protein chemistry, as it can impact the nutritional value and safety of protein-containing products.

The Chemical Pathway of Lysinoalanine Formation

The formation of lysinoalanine is predominantly a two-step chemical process that occurs under specific conditions, most notably elevated temperature and alkaline pH[1][2][3].

Step 1: β-Elimination and the Formation of Dehydroalanine (DHA) The initial step is a hydroxide ion-catalyzed β-elimination reaction involving the side chains of specific amino acid residues within a protein[1][2]. Precursor amino acids such as cysteine, serine, O-phosphorylserine, and O-glycosylserine undergo the elimination of their respective side-chain groups (H₂S, H₂O, phosphate, etc.) to form a highly reactive intermediate, dehydroalanine (DHA)[2][3][4]. Threonine residues can undergo a similar reaction to form methyl-dehydroalanine[1].

Step 2: Nucleophilic Addition of Lysine The second step involves the nucleophilic attack of the ε-amino group (ε-NH₂) from a lysine residue's side chain on the electrophilic double bond of the dehydroalanine intermediate[1][3][4]. This addition reaction results in the formation of a stable, covalent cross-link known as lysinoalanine[1]. This reaction is typically intramolecular, meaning it occurs within a single protein molecule, suggesting that the protein's primary sequence and conformation play a role in facilitating the cross-link[5][6][7].

Core Factors Promoting LAL Formation

Several key environmental and substrate-related factors govern the rate and extent of LAL formation.

-

pH: Alkaline conditions are the most significant promoter of LAL formation[4]. The reaction is initiated by hydroxide ions, with LAL generation beginning around pH 9 and increasing substantially at higher pH values, often maximizing around pH 12.5[8][9]. In autoclave-sterilized milk, LAL amounts increase directly with higher pH values in the range of 6.50 to 6.90[10].

-

Temperature: Elevated temperatures accelerate the reaction rates of both the β-elimination and nucleophilic addition steps[2][5]. While often associated with high pH, LAL can form at lower pH values (e.g., pH 5) if the temperature is sufficiently high (e.g., 100°C)[8]. The formation of LAL in sterilized milk is almost directly dependent on the heating temperature[10].

-

Exposure Time: The duration of exposure to promoting conditions (high pH and/or temperature) directly correlates with the quantity of LAL formed[2][3][4].

-

Protein Source and Concentration: The specific type and concentration of protein are critical factors[8]. The abundance and spatial proximity of precursor amino acids (cysteine, serine) to lysine residues within the protein's structure influence the likelihood of intramolecular cross-linking[5][11][12].

Quantitative Data on LAL Formation in Food Products

The processing conditions used for various food products, particularly dairy, can lead to significant LAL formation. The following table summarizes reported LAL concentrations in different milk products.

| Product Type | Processing Condition | LAL Concentration (ppm in protein) | Reference(s) |

| Raw Skim Milk | Pre-heat < 100°C, up to 20 min | < 10 | [10] |

| UHT Milk (Indirect) | > 145°C, > 10 s | Up to 50 | [10] |

| UHT Milk | Standard UHT Processing | 87.1 | [13] |

| Autoclave Sterilized Milk | 110-129°C, 10-25 min | 110 - 710 | [10] |

| Low-Heat Skim Milk Powder | Drying | 49.4 | [13] |

| Medium-Heat Skim Milk Powder | Drying | 179.9 | [13] |

| High-Heat Skim Milk Powder | Drying | 294.6 | [13] |

| Infant Formula | Processing | 124.9 | [13] |

| Sodium Caseinate | Alkali Treatment | 856.1 | [13] |

| Hydrolyzed Milk Protein Powders | Hydrolysis & Drying | Up to 2296 | [14][15] |

Factors and Strategies for Inhibiting LAL Formation

The formation of LAL can be minimized or prevented through several chemical and physical strategies that interfere with its formation pathway.

-

Competitive Inhibition by Thiols: Sulfhydryl (SH)-containing compounds like cysteine, N-acetyl-cysteine, and glutathione can compete with lysine for the DHA intermediate[1][2]. The reaction of a thiol with DHA forms the more desirable cross-link lanthionine, thereby reducing the amount of LAL formed[3][16][17].

-

Acylation of Lysine: Chemically modifying the ε-amino group of lysine via acylation (e.g., with acetic or succinic anhydrides) blocks the nucleophilic site required for reaction with DHA[1][18]. This effectively prevents LAL formation[2][8].

-

Maillard Reaction: The presence of reducing sugars, such as glucose, can inhibit LAL formation[2][8]. The sugar's carbonyl group reacts with the ε-amino group of lysine in the Maillard reaction, making the lysine unavailable to react with DHA[19]. This inhibition is most effective in a pH range of 11.0 to 12.0[19].

-

Process Modification:

-

Acidic Conditions: Lowering the pH inhibits the initial hydroxide-catalyzed β-elimination reaction, thus preventing the formation of the DHA intermediate[17].

-

Ultrasound Treatment: The application of ultrasound during pH-shift treatments has been shown to reduce LAL formation in rapeseed protein isolates by 49.5% (alkaline) and 74.1% (acidic)[17]. This is attributed to structural changes in the protein that expose more sulfhydryl groups, which then competitively inhibit LAL formation[17][20].

-

-

Other Additives: Compounds such as sodium sulfite, certain organic acids (ascorbic, citric, malic), and copper salts have also been reported to suppress LAL production[2][8].

References

- 1. Lysinoalanine in food and in antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemistry, biochemistry, nutrition, and microbiology of lysinoalanine, lanthionine, and histidinoalanine in food and other proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ansynth.com [ansynth.com]

- 4. Characterizing lysinoalanine crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. academic.oup.com [academic.oup.com]

- 7. [The effect of enzymatic modification on lysinoalanine formation in field-bean protein isolate and beta-casein] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Formation of lysinoalanine during heat treatment of milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aspects of the formation of lysinoalanine in milk and milk products | Journal of Dairy Research | Cambridge Core [cambridge.org]

- 12. Aspects of the formation of lysinoalanine in milk and milk products | Journal of Dairy Research | Cambridge Core [cambridge.org]

- 13. researchgate.net [researchgate.net]

- 14. agrarforschungschweiz.ch [agrarforschungschweiz.ch]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Inhibition of lysinoalanine synthesis by protein acylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of Glucose on Lysinoalanine Formation [jstage.jst.go.jp]

- 20. pubs.acs.org [pubs.acs.org]

A Preliminary Investigation of (S,R)-Lysinoalanine in Dairy Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of (S,R)-lysinoalanine (LAL), an unnatural amino acid formed in dairy products during processing. This document summarizes key quantitative data, details common experimental protocols for LAL analysis, and visualizes the proposed mechanisms of its formation and potential toxicity. The information presented is intended to serve as a foundational resource for professionals in research, quality control, and drug development who are investigating the implications of LAL in food science and toxicology.

Quantitative Data Summary

The presence and concentration of lysinoalanine in dairy products are influenced by factors such as heat treatment intensity, duration, and pH.[1][2][3] The following table summarizes quantitative data on LAL levels found in various dairy products as reported in the scientific literature.

| Dairy Product | Processing/Treatment | LAL Concentration (µg/g protein or ppm) | Reference(s) |

| Raw Milk | Untreated | Not detected or negligible (<10 ppm) | [2][4][5] |

| Pasteurized Milk | Standard Pasteurization | Negligible | [6] |

| UHT Milk | Direct UHT (110-130°C) | Not proven to form | [2] |

| UHT Milk | Indirect UHT (>145°C, >10s) | Up to 50 | [2] |

| UHT Milk | Commercial Samples | 87.1 (average) | [4] |

| UHT Milk | Commercial Samples | 117 (average) | [7] |

| Sterilized Milk | Autoclave (110-129°C, 10-25 min) | 110 - 710 | [2] |

| Infant Formula (Powdered) | Commercial | Below detection limit to 124.9 | [4][8] |

| Infant Formula (Liquid) | Adapted | Up to 86 | [8] |

| Infant Formula (Liquid) | Follow-on | Up to 390 | [8] |

| Infant Formula (Liquid) | Growing-up Milks | Up to 514 | [8] |

| Enteral Nutrition Formulas | Commercial Liquid | 160 - 800 (average 528) | [7] |

| Skim Milk Powder | Low-heat | 49.4 | [4] |

| Skim Milk Powder | Medium-heat | 179.9 | [4] |

| Skim Milk Powder | High-heat | 294.6 | [4] |

| Milk Powders with Hydrolyzed Proteins | Commercial | Up to 2296 mg/kg | [3] |

| Sodium Caseinate | Commercial | 856.1 | [4] |

| Cheese | Fresh | No notable formation | [3][9] |

Experimental Protocols

The accurate quantification of lysinoalanine in complex matrices like dairy products requires robust analytical methodologies. The most common approaches involve protein hydrolysis followed by chromatographic separation and detection.

Sample Preparation: Acid Hydrolysis

The standard procedure to liberate LAL from the protein backbone is acid hydrolysis.

-

Procedure:

-

Weigh a precise amount of the dairy product sample.

-

Add 6 M HCl to the sample in a sealed hydrolysis tube.

-

Hydrolyze at 110°C for 24 hours.

-

After hydrolysis, cool the sample to room temperature.

-

Filter the hydrolysate through a 0.45 µm filter to remove any particulate matter.[4]

-

The hydrolysate is then typically evaporated to dryness and reconstituted in a suitable buffer for chromatographic analysis.

-

Analytical Methods for LAL Determination

Several chromatographic techniques have been developed for the separation and quantification of LAL.

-

Ion-Exchange Chromatography (IEC): This is a classical and accurate method for LAL determination.[1][10]

-

Principle: LAL is separated on a cation-exchange column using a specific buffer system and detected colorimetrically after a post-column reaction with ninhydrin.[11]

-

Instrumentation: An automatic amino acid analyzer is typically used.[11][12]

-

Separation Conditions: A high-pressure cation exchange column with a sodium citrate buffer (e.g., 0.35N sodium; pH 5.30) is commonly employed.[11] The column temperature can be adjusted (e.g., 52°C or 65°C) to achieve better separation from interfering compounds.[11]

-

-

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization: This is a widely used, sensitive, and versatile method.

-

Principle: LAL in the protein hydrolysate is derivatized with a fluorescent or UV-absorbing agent before injection into a reversed-phase HPLC system.

-

Common Derivatizing Agents:

-

HPLC System: A reversed-phase column (e.g., C18) is used with a suitable mobile phase gradient for separation.

-

Detection: Fluorescence or UV detection is used, depending on the derivatizing agent.

-

-

Gas Chromatography with Flame Ionization Detection (GC-FID):

-

Principle: LAL is derivatized to make it volatile and then separated by gas chromatography.

-

Application: This method has been successfully applied to the analysis of LAL in various food matrices, including dairy products.[9]

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Principle: This technique combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.

-

Method: LAL is often derivatized (e.g., with FMOC) and then detected using selective ion monitoring (SIM) for accurate quantification.[5]

-

Visualizations

Formation of Lysinoalanine in Dairy Proteins

The formation of LAL in dairy products is primarily a consequence of heat treatment, especially in alkaline conditions.[1][6][10] The mechanism involves a two-step process.[14] First, a dehydroalanine (DHA) intermediate is formed from serine or cysteine residues through β-elimination.[14] Subsequently, the ε-amino group of a lysine residue undergoes a nucleophilic addition to the double bond of the dehydroalanine residue, forming the lysinoalanine cross-link.[10][14]

Caption: Formation of Lysinoalanine (LAL) in proteins.

Experimental Workflow for LAL Analysis

The following diagram illustrates a typical workflow for the determination of lysinoalanine in dairy products, from sample preparation to final analysis.

Caption: General workflow for lysinoalanine analysis.

Proposed Signaling Pathway for LAL Toxicity

The toxicity of lysinoalanine, particularly the induction of nephrocytomegaly (kidney cell enlargement) in rats, is not fully understood at the molecular level.[10][15] However, evidence suggests that LAL can act as a metal chelator, which may lead to the inactivation of essential metalloenzymes.[16] This interference with metal-dependent enzymatic functions could be a key mechanism of its toxicity.

Caption: Proposed mechanism of LAL toxicity via metal chelation.

References

- 1. Aspects of the formation of lysinoalanine in milk and milk products | Journal of Dairy Research | Cambridge Core [cambridge.org]

- 2. Formation of lysinoalanine during heat treatment of milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. agrarforschungschweiz.ch [agrarforschungschweiz.ch]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Aspects of the formation of lysinoalanine in milk and milk products | Journal of Dairy Research | Cambridge Core [cambridge.org]

- 7. Lysinoalanine content of formulas for enteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A GC-FID method for analysis of lysinoalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aspects of the formation of lysinoalanine in milk and milk products [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of lysinoalanine determinations in food proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of Lysinoalanine in Dairy Products by High Performance Liquid Chromatography (HPLC) [agris.fao.org]

- 14. ansynth.com [ansynth.com]

- 15. Effects of alkali-treated proteins: feeding studies with free and protein-bound lysinoalanine in rats and other animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Lysinoalanine as a metal chelator. An implication for toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Quantification of (S,R)-Lysinoalanine using HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysinoalanine (LAL) is an unnatural amino acid formed under alkaline and/or high-temperature processing of proteins, where the ε-amino group of a lysine residue reacts with a dehydroalanine residue. The formation of LAL in food and pharmaceutical products is a concern due to its potential impact on nutritional value and safety.[1][2] Accurate quantification of LAL is crucial for quality control and safety assessment. This application note provides a detailed protocol for the quantification of (S,R)-lysinoalanine in proteinaceous samples using a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The method involves acid hydrolysis of the protein sample followed by direct analysis of the underivatized lysinoalanine, offering a streamlined workflow compared to methods requiring derivatization.

Experimental Protocols

Sample Preparation: Acid Hydrolysis

This protocol is designed to liberate lysinoalanine from the protein backbone for subsequent analysis.

Materials:

-

Sample containing protein (e.g., food product, pharmaceutical formulation)

-

6 M Hydrochloric Acid (HCl)

-

Nitrogen gas

-

Heating block or oven capable of maintaining 110 °C

-

Vacuum concentrator (e.g., SpeedVac) or nitrogen evaporator

-

HPLC-grade water

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Hydrolysis vials with PTFE-lined caps

Procedure:

-

Weigh approximately 10-100 mg of the homogenized sample into a hydrolysis vial.

-

Add 1 mL of 6 M HCl to the vial.

-

Purge the vial with nitrogen gas for 1-2 minutes to remove oxygen, which can degrade certain amino acids.

-

Tightly cap the vial and place it in a heating block or oven at 110 °C for 24 hours.

-

After hydrolysis, allow the vial to cool to room temperature.

-

Transfer the hydrolysate to a clean microcentrifuge tube.

-

Dry the sample completely using a vacuum concentrator or under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 95:5 Acetonitrile:Water with 0.1% Formic Acid) for HPLC-MS/MS analysis.

-

Vortex the sample to ensure complete dissolution of the analyte.

-

Centrifuge the sample at high speed (e.g., 12,000 x g) for 10 minutes to pellet any particulate matter.

-

Transfer the supernatant to an HPLC vial for analysis.

HPLC-MS/MS Analysis

This section details the chromatographic separation and mass spectrometric detection of lysinoalanine. A Hydrophilic Interaction Liquid Chromatography (HILIC) method is recommended for the separation of the polar, underivatized lysinoalanine.

Instrumentation:

-

HPLC system with a binary pump and autosampler

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

| Parameter | Recommended Setting |

| Column | HILIC Column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-2 min: 95% B; 2-10 min: 95-50% B; 10-12 min: 50% B; 12.1-15 min: 95% B (re-equilibration) |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

The following parameters should be optimized on the specific instrument being used.

| Parameter | Recommended Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 - 4.0 kV |

| Source Temperature | 120-150 °C |

| Desolvation Temperature | 350-450 °C |

| Gas Flows | Optimize according to manufacturer's recommendations |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transition for Lysinoalanine:

The molecular weight of lysinoalanine is 249.29 g/mol . The protonated molecule [M+H]⁺ will have an m/z of 250.3. The following are proposed MRM transitions based on the structure of lysinoalanine. Note: These transitions must be confirmed and optimized by infusing a lysinoalanine standard into the mass spectrometer.

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |

| Lysinoalanine (Quantifier) | 250.3 | 84.1 (immonium ion of lysine) | 50 | Optimize (start at 15-25) |

| Lysinoalanine (Qualifier) | 250.3 | 130.1 (loss of lysine side chain) | 50 | Optimize (start at 10-20) |

Procedure for MRM Optimization:

-

Prepare a standard solution of lysinoalanine (e.g., 1 µg/mL) in the initial mobile phase.

-

Infuse the standard solution directly into the mass spectrometer.

-

In Q1 scan mode, confirm the presence of the precursor ion at m/z 250.3.

-

Perform a product ion scan of m/z 250.3 to identify the major fragment ions.

-

Select the most intense and specific fragment ions for the quantifier and qualifier transitions.

-

For each transition, perform a collision energy optimization to find the voltage that yields the highest intensity for the product ion.

Data Presentation

The following tables summarize quantitative data for lysinoalanine found in various food products from the literature.

Table 1: Lysinoalanine Content in Dairy Products

| Product | Lysinoalanine Content (ppm crude protein) | Reference |

| Raw Milk | 9.4 (average) | [3] |

| UHT Milk | 87.1 | [3] |

| Infant Formula | 124.9 | [3] |

| Low-Heat Skim Milk Powder | 49.4 | [3] |

| Medium-Heat Skim Milk Powder | 179.9 | [3] |

| High-Heat Skim Milk Powder | 294.6 | [3] |

| Sodium Caseinate | 856.1 | [3] |

Table 2: Lysinoalanine Formation under Different Alkaline Conditions

| Alkali Concentration | Lysinoalanine Content (g/kg) |

| 0.1 M | 6.00 ± 0.32 |

| 0.125 M | 29.43 ± 1.10 |

| 0.15 M | 7.37 ± 0.01 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for lysinoalanine quantification.

Lysinoalanine Formation Pathway

Caption: Formation pathway of lysinoalanine in proteins.

References

Application Notes and Protocols for the Synthesis of (S,R)-Lysinoalanine as an Analytical Standard

For: Researchers, Scientists, and Drug Development Professionals

Abstract